4-Isopropylcyclohexanol

描述

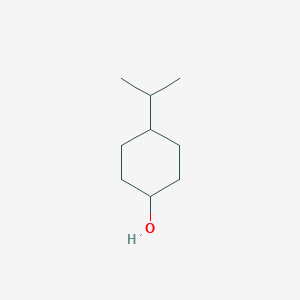

4-Isopropylcyclohexanol (C₉H₁₈O) is a cyclohexanol derivative featuring an isopropyl group at the para position. It exists as a mixture of cis and trans stereoisomers, with the trans isomer typically dominating in both biological and chemical syntheses . This compound is industrially significant, serving as a key ingredient in fragrances (e.g., "leather cyclohexanol") due to its floral and leathery olfactory profile .

Structure

3D Structure

属性

IUPAC Name |

4-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047149 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-04-9, 15890-36-5, 22900-08-9 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

4-Isopropylcyclohexanol can be synthesized through several methods:

Hydrogenation of para-isopropyl phenol: This method involves the catalytic hydrogenation of para-isopropyl phenol under specific conditions to yield this compound.

Electrolytic reduction of Cryptone: Cryptone, which can be isolated from Eucalyptus oil fractions or certain Pine needle oils, undergoes electrolytic reduction to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow biocatalytic processes. These processes utilize commercial alcohol dehydrogenases to achieve high conversions and diastereoisomeric excess values. The use of Candida antarctica A as a catalyst for enzymatic acetylation is also common in the production of specific isomers .

化学反应分析

Types of Reactions

4-Isopropylcyclohexanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-isopropylcyclohexanone.

Reduction: It can be reduced to form different stereoisomers of this compound.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: 4-Isopropylcyclohexanone.

Reduction: Various stereoisomers of this compound.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

科学研究应用

Analgesic Applications

Mechanism of Action:

Recent studies have highlighted the analgesic properties of 4-isopropylcyclohexanol, particularly its ability to inhibit specific ion channels involved in pain sensation. The compound has been shown to inhibit the activity of several transient receptor potential (TRP) channels, including TRPV1, TRPA1, and anoctamin 1 (ANO1), which are critical in nociception (pain perception) .

Research Findings:

- Inhibition of Pain Sensation: In experiments with mice, 4-iPr-CyH-OH significantly reduced pain-related behaviors induced by capsaicin, a known pain-inducing agent. This suggests that the compound effectively mitigates pain sensation by inhibiting action potential generation in sensory neurons .

- Potential for New Painkillers: The findings indicate that this compound could serve as a foundational chemical for developing new analgesics targeting TRP channels. This is particularly relevant for conditions where traditional pain management strategies are inadequate .

Case Study:

A study conducted by Takayama et al. (2017) demonstrated that this compound inhibited capsaicin-induced action potentials in mouse sensory neurons, leading to a marked decrease in pain-related licking behaviors. The study provided compelling evidence for its potential use as an analgesic agent .

Fragrance Chemistry

Usage in Perfumery:

this compound is also recognized for its applications in the fragrance industry. It is utilized as a fragrance ingredient due to its pleasant scent profile and stability .

Synthesis and Properties:

- Biocatalytic Processes: Recent advancements have explored continuous-flow biocatalytic processes for synthesizing this compound, enhancing its production efficiency and sustainability .

- Safety Assessments: Safety assessments have been conducted to evaluate the compound's effects on human health, confirming its suitability as a fragrance ingredient without significant adverse effects .

Comparative Data Table

作用机制

4-Isopropylcyclohexanol exerts its effects by inhibiting specific ion channels, including anoctamin 1 (ANO1), transient receptor potential vanilloid 1 (TRPV1), transient receptor potential ankyrin 1 (TRPA1), transient receptor potential melastatin 8 (TRPM8), and transient receptor potential vanilloid 4 (TRPV4). It reduces the open-times of these channels without affecting the unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore . This inhibition leads to reduced action potential generation and mitigates pain-related behaviors induced by capsaicin in mice .

相似化合物的比较

Isomerism and Chromatographic Behavior

- 4-Isopropylcyclohexanol: Cis isomer: GC retention time = 16.5 min; EIMS m/z 124 (M⁺-H₂O, 15%), 81 (100%) . Trans isomer: GC retention time = 17.4 min; EIMS m/z 124 (M⁺-H₂O, 13%), 81 (100%) . Synthetic cis/trans ratios vary: 1:3.4 via NaBH₄ reduction vs. 1:11 via fungal biotransformation .

- 4-Propylcyclohexanol: Cis isomer: GC retention time = 16.8 min; EIMS m/z 124 (M⁺-H₂O, 15%), 82 (88%) . Trans isomer: GC retention time = 17.4 min; EIMS m/z 124 (M⁺-H₂O, 11%), 82 (100%) . Fungal reduction yields a cis/trans ratio of 1:13 .

Key Insight: The isopropyl group in this compound introduces greater steric hindrance than the linear propyl group in 4-propylcyclohexanol, influencing isomer ratios and fragmentation patterns in mass spectrometry.

Physicochemical Properties

Functional Implications: The tert-butyl group in 4-(tert-butyl)cyclohexyl acetate enhances hydrophobicity, making it suitable for long-lasting fragrance applications, whereas this compound’s moderate LogP balances solubility and volatility for both industrial and pharmacological uses.

Pharmacological Activity

TRP Channel Inhibition

| Compound | TRPV1 | TRPA1 | TRPM8 | TRPV4 | ANO1 | Onset of Action |

|---|---|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes | Yes | Slower |

| Menthol | No | No | Yes | No | No | Faster |

| Capsaicin | Yes | No | No | No | No | Immediate |

Analgesic Efficacy

- In vivo studies show this compound reduces capsaicin-induced pain in mice by suppressing TRPV1-mediated action potentials .

- Its hydrophilic nature enhances tissue penetration compared to menthol but delays peak effect .

生物活性

4-Isopropylcyclohexanol (4-iPr-CyH-OH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and various pharmacological effects. This article explores the biological activities of 4-iPr-CyH-OH, drawing from recent research findings, case studies, and experimental data.

- Chemical Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- CAS Number : 20739-20-0

Analgesic Properties

Recent studies have highlighted the analgesic potential of 4-iPr-CyH-OH. Research indicates that this compound can inhibit pain pathways by targeting specific ion channels involved in nociception.

-

Ion Channel Inhibition :

- 4-iPr-CyH-OH demonstrates antagonistic effects on transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1. These channels play critical roles in pain sensation.

- In experiments, 4-iPr-CyH-OH inhibited action potentials induced by capsaicin in isolated dorsal root ganglion (DRG) neurons, suggesting a reduction in pain-related behaviors in vivo .

-

Experimental Evidence :

- In a mouse model, administration of 300 µM capsaicin with 3 mM 4-iPr-CyH-OH significantly reduced pain-related behaviors compared to controls .

- The compound did not activate hTRPV1 but showed slight activation of hTRPA1, indicating a nuanced interaction with these receptors that could be beneficial for analgesic development .

Table: Effects of this compound on Ion Channels

| Ion Channel | Effect | Concentration Tested | Observations |

|---|---|---|---|

| mTRPV1 | Inhibition | 0.03, 0.3, 3 mM | No activation observed |

| mTRPA1 | Partial Activation/Inhibition | 0.03, 0.3, 3 mM | Slight activation noted |

| TRPM8 | Inhibition | 3 mM | Inhibited menthol-induced currents |

| TRPV4 | Inhibition | 3 mM | Significant inhibition observed |

Other Biological Activities

Beyond its analgesic properties, 4-iPr-CyH-OH has been investigated for various other biological activities:

- Antioxidant Activity :

- Antitumor Activity :

- Antimicrobial Effects :

Case Studies

A notable case study involved the synthesis and evaluation of 4-iPr-CyH-OH derivatives through biocatalytic processes. The study demonstrated effective conversion rates and highlighted the compound's potential applications in synthetic fragrances and pharmaceuticals .

Table: Summary of Case Studies on Biological Activities

常见问题

Q. What are the established synthetic routes for 4-isopropylcyclohexanol, and how do they differ in stereochemical outcomes?

- Methodological Answer : The primary methods include:

- Batch Hydrogenation : Catalytic hydrogenation of 4-isopropylphenol using palladium or platinum catalysts under high-pressure H₂. This method predominantly yields cis-4-isopropylcyclohexanol due to steric hindrance during adsorption on the catalyst surface .

- Continuous-Flow Biocatalysis : Enzymatic reduction of 4-isopropylcyclohexanone using immobilized ketoreductases in a flow reactor. This approach achieves high enantioselectivity (>99% ee) for specific stereoisomers, critical for fragrance or pharmaceutical applications .

- Borohydride Reduction : Sodium borohydride reduction of 4-isopropylcyclohexanone in methanol at 0°C, yielding a mixture of stereoisomers requiring chromatographic separation .

Q. How can researchers verify the purity and stereochemical configuration of synthesized this compound?

- Methodological Answer :

- Chromatography : Use chiral GC or HPLC columns (e.g., β-cyclodextrin-based) to resolve stereoisomers. Compare retention times with authentic standards .

- Spectroscopy :

- ¹H/¹³C NMR : Analyze axial/equatorial proton coupling constants (e.g., J = 10–12 Hz for axial protons in trans-isomers) .

- IR : Hydroxyl stretching frequencies (3600–3200 cm⁻¹) differentiate hydrogen-bonded (cis) vs. free hydroxyl groups (trans) .

- Polarimetry : Measure optical rotation for enantiopure samples (e.g., [α]ᴅ²⁵ = +15.2° for cis-(1R,3R)-isomer) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges to isolate the compound from proteins/lipids .

- Detection : GC-MS with electron ionization (EI) in selected ion monitoring (SIM) mode (m/z 139 [M⁺-H₂O], 83 [C₅H₇O⁺]) or LC-MS/MS with ESI⁻ for enhanced sensitivity in polar matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantioselectivity of this compound synthesis?

- Methodological Answer :

- Biocatalytic Optimization : Screen ketoreductases (e.g., Lactobacillus brevis ADH) with cofactor regeneration systems (NADPH/glucose dehydrogenase) in biphasic solvents (e.g., water:isooctane) to improve turnover number (TON > 500) .

- Acid Additives : Introduce HCl (0.1–1 M) during hydrogenation to protonate the carbonyl group, accelerating reduction and favoring cis-isomer formation (yield >95%) .

- Solvent Engineering : Use polar aprotic solvents (e.g., THF) to stabilize transition states in borohydride reductions, reducing byproduct formation .

Q. What mechanistic insights explain the biological activity of this compound in ion channel modulation?

- Methodological Answer :

- Channel Inhibition Assays :

- TRPV1/TRPA1 : Patch-clamp electrophysiology in HEK293 cells expressing human TRPV1/TRPA1. This compound (IC₅₀ = 12–18 µM) blocks capsaicin-induced currents by competitive binding to the vanilloid site .

- ANO1 : Fluorescent quenching assays using YFP-H148Q/I152L reveal inhibition of calcium-activated chloride currents (IC₅₀ = 8 µM) via pore occlusion .

- Molecular Dynamics (MD) : Simulate ligand-channel interactions using CHARMM force fields to identify key residues (e.g., TRPV1-Tyr511) for mutagenesis validation .

Q. How should researchers address contradictions in reported acaricidal toxicity data for this compound?

- Methodological Answer :

- Standardized Bioassays :

- LC₅₀ Determination : Follow WHO guidelines using Ixodes scapularis nymphs in filter-paper contact assays (24–48 hr exposure, 25°C) to control environmental variability .

- Synergism Testing : Co-apply with cytochrome P450 inhibitors (e.g., piperonyl butoxide) to assess metabolic resistance mechanisms .

- Data Normalization : Express toxicity relative to positive controls (e.g., permethrin) and adjust for purity (HPLC-validated ≥98%) to reconcile discrepancies .

Q. What green chemistry strategies can minimize waste in this compound production?

- Methodological Answer :

- Solvent Recycling : Implement membrane distillation to recover >90% of methanol from reaction mixtures .

- Catalyst Reuse : Immobilize Pd/C on mesoporous silica for ≥5 catalytic cycles without activity loss (TEM/XPS monitoring) .

- Enzyme Immobilization : Covalently attach ketoreductases to epoxy-functionalized resins (e.g., EziG™) for continuous-flow operation (30-day stability) .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Modify the hydroxyl group (e.g., acetylation, sulfonation) and isopropyl substituent (e.g., branching, halogenation) .

- High-Throughput Screening : Use 96-well plates to assay toxicity (e.g., Tetranychus urticae mortality) and receptor binding (SPR assays) .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate logP, steric parameters (Taft Es), and bioactivity .

Q. What statistical approaches resolve conflicting data on reaction yields across different synthetic methods?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity .

- Error Analysis : Calculate confidence intervals (95% CI) for replicate experiments and apply ANOVA to identify significant variables (p < 0.05) .

- Meta-Analysis : Aggregate literature data (e.g., Web of Science, PubMed) and perform random-effects modeling to quantify heterogeneity sources .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in pharmacological studies?

- Methodological Answer :

- PPE : Wear nitrile gloves and ANSI Z87.1-certified goggles to prevent dermal/ocular exposure (LD₅₀ > 2000 mg/kg in rats) .

- Ventilation : Use fume hoods for weighing/open transfers (vapor pressure = 0.12 mmHg at 25°C) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid phenolic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。